N-Benzyl-4-methyl-2-phenyl-5-pyrimidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-phenyl-N-(phenylmethyl)-5-pyrimidinecarboxamide is a synthetic organic compound with a complex structure It belongs to the class of pyrimidinecarboxamides, which are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-phenyl-N-(phenylmethyl)-5-pyrimidinecarboxamide typically involves multiple steps, including nucleophilic substitution and reduction reactions. The starting material is often 2-nitropyridine, which undergoes a series of reactions to form the target compound. The reaction conditions, such as temperature and solvent selection, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 4-Methyl-2-phenyl-N-(phenylmethyl)-5-pyrimidinecarboxamide involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, precise control of reaction conditions, and purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-phenyl-N-(phenylmethyl)-5-pyrimidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: Nucleophilic substitution reactions are commonly used in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-phenyl-N-(phenylmethyl)-5-pyrimidinecarboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-phenyl-N-(phenylmethyl)-5-pyrimidinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Vergleich Mit ähnlichen Verbindungen
4-Methyl-2-phenyl-N-(phenylmethyl)-5-pyrimidinecarboxamide can be compared with other pyrimidinecarboxamides, such as:
4-Methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide: This compound has similar structural features but differs in its biological activity and applications.
N-(3-hydroxyphenyl)-4-methyl-2-phenylthiazole-5-carboxamide: Another related compound with distinct structural characteristics and potential as a c-Met inhibitor.
The uniqueness of 4-Methyl-2-phenyl-N-(phenylmethyl)-5-pyrimidinecarboxamide lies in its specific structural configuration, which imparts unique biological and chemical properties.
Eigenschaften
Molekularformel |
C19H17N3O |
---|---|
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
N-benzyl-4-methyl-2-phenylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H17N3O/c1-14-17(19(23)21-12-15-8-4-2-5-9-15)13-20-18(22-14)16-10-6-3-7-11-16/h2-11,13H,12H2,1H3,(H,21,23) |
InChI-Schlüssel |
SYIQQSVKOIVEHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC=C1C(=O)NCC2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.